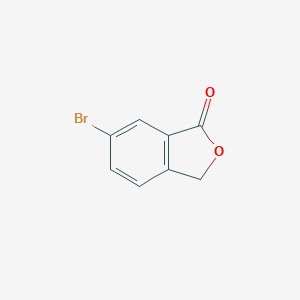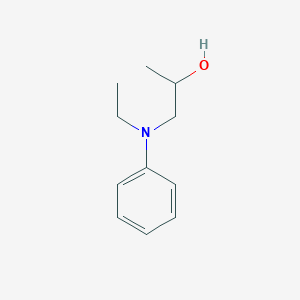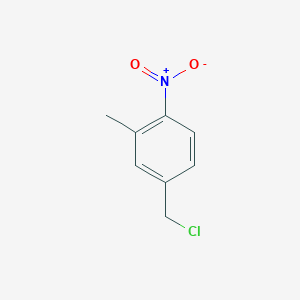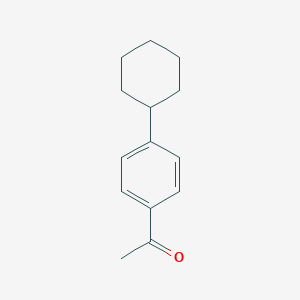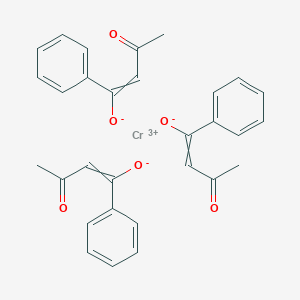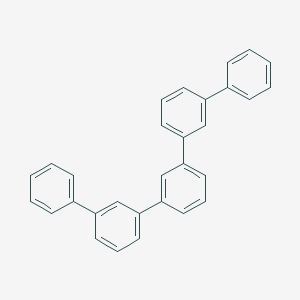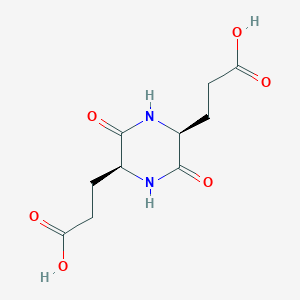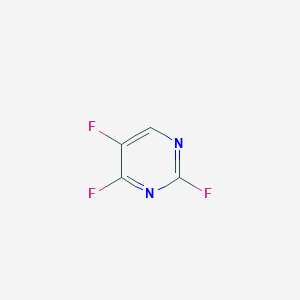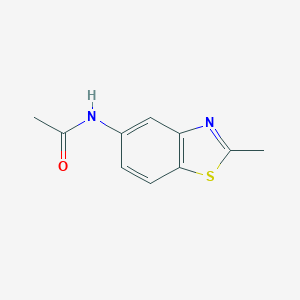![molecular formula C9H22OSi B103494 Trimethyl[(1-methylpentyl)oxy]silane CAS No. 17888-63-0](/img/structure/B103494.png)
Trimethyl[(1-methylpentyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1-methylpentyl)oxy]silane, also known as TMMP, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 192-194°C. TMMP is commonly used as a surface modifier and adhesion promoter in various applications, such as coatings, adhesives, and composites.
Mechanism Of Action
The mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane involves the formation of a chemical bond between the silane group (-Si-) and the surface of the substrate. This bond can be either covalent or hydrogen bonding, depending on the nature of the substrate and the functional groups on the silane molecule. The silane group can also react with other functional groups, such as carboxylic acid, amino, or epoxy, to form a more complex structure.
Biochemical And Physiological Effects
Trimethyl[(1-methylpentyl)oxy]silane is not intended for use in biochemical and physiological applications. Therefore, there is limited information available on its effects on living organisms. However, it is known that Trimethyl[(1-methylpentyl)oxy]silane can be toxic if ingested or inhaled, and can cause skin and eye irritation if in contact.
Advantages And Limitations For Lab Experiments
Trimethyl[(1-methylpentyl)oxy]silane has several advantages for lab experiments, such as:
- It is easy to handle and store, and has a long shelf life.
- It is compatible with a wide range of solvents and substrates.
- It can improve the adhesion and durability of the materials, which can enhance the accuracy and reproducibility of the experiments.
However, there are also some limitations of using Trimethyl[(1-methylpentyl)oxy]silane in lab experiments, such as:
- It can be expensive and difficult to synthesize in large quantities.
- It can be toxic and hazardous to handle, which requires proper safety precautions and disposal methods.
- Its effectiveness can depend on the nature of the substrate and the conditions of the experiment, which can affect the reliability and validity of the results.
Future Directions
There are several future directions for the research and development of Trimethyl[(1-methylpentyl)oxy]silane, such as:
- Improving the synthesis method to increase the yield and purity of the product.
- Exploring new applications of Trimethyl[(1-methylpentyl)oxy]silane in different fields, such as medicine, energy, and electronics.
- Investigating the mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane at the molecular level, using advanced techniques such as spectroscopy and microscopy.
- Developing new silane coupling agents with improved properties, such as biocompatibility, conductivity, and self-healing.
Synthesis Methods
The synthesis of Trimethyl[(1-methylpentyl)oxy]silane involves the reaction of 1-methylpentanol with trimethylchlorosilane in the presence of a catalyst, such as triethylamine or pyridine. The reaction occurs at room temperature and produces Trimethyl[(1-methylpentyl)oxy]silane as the main product. The purity of the product can be improved by distillation or recrystallization.
Scientific Research Applications
Trimethyl[(1-methylpentyl)oxy]silane has a wide range of applications in scientific research. It is commonly used as a surface modifier and adhesion promoter in materials science, such as coatings, adhesives, and composites. Trimethyl[(1-methylpentyl)oxy]silane can improve the adhesion between different materials, such as metals, polymers, and ceramics, by forming a chemical bond at the interface. This can enhance the mechanical properties, durability, and corrosion resistance of the materials.
properties
CAS RN |
17888-63-0 |
|---|---|
Product Name |
Trimethyl[(1-methylpentyl)oxy]silane |
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
hexan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-8-9(2)10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
PXNYJNUWOLDIPO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)O[Si](C)(C)C |
synonyms |
Trimethyl[(1-methylpentyl)oxy]silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
